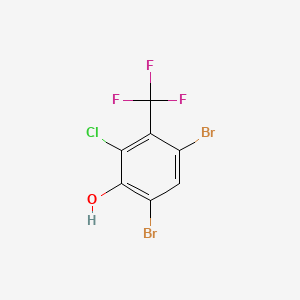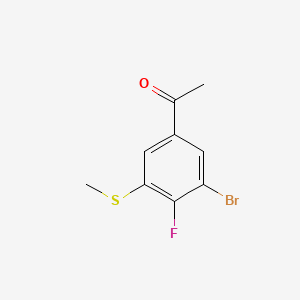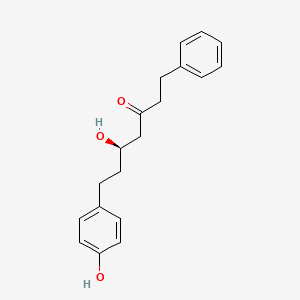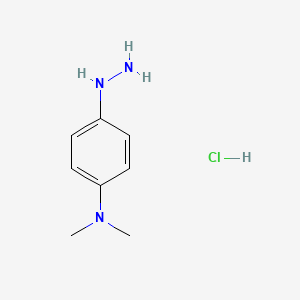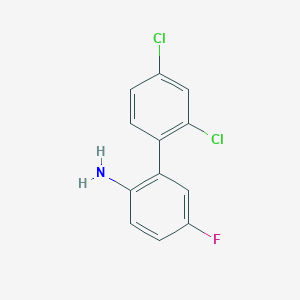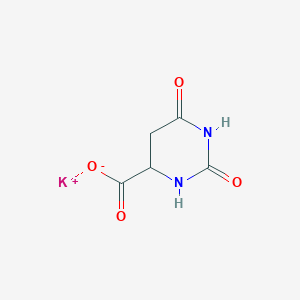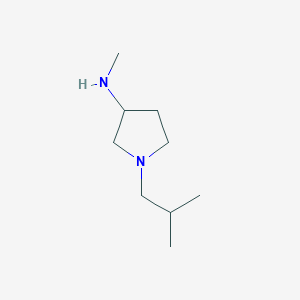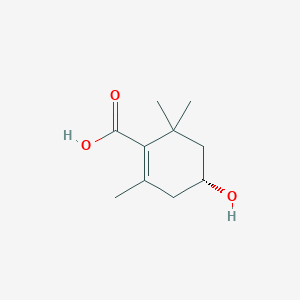
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene is a naturally occurring compound with the molecular formula C10H16O2 It is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene can be achieved through several methods. One common approach involves the oxidation of 2,6,6-trimethyl-1-cyclohexene using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid over-oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2) and amines (NH3, RNH2)
Major Products Formed
Oxidation: Formation of this compound-1-carboxaldehyde.
Reduction: Formation of 4-hydroxy-2,6,6-trimethyl-1-cyclohexanol.
Substitution: Formation of 4-chloro-2,6,6-trimethyl-1-cyclohexene
Applications De Recherche Scientifique
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential role in biological pathways and as a signaling molecule.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-ene-1-carboxaldehyde
- 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a hydroxyl group and three methyl groups on the cyclohexene ring.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(4R)-4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1 |
Clé InChI |
VLNNCUQICIFEOF-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(C(C[C@@H](C1)O)(C)C)C(=O)O |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



